7-Hydroxyquinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

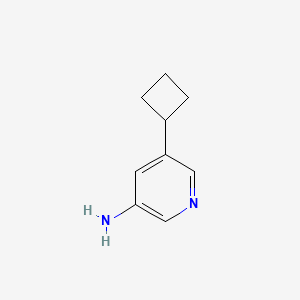

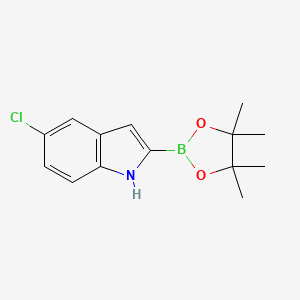

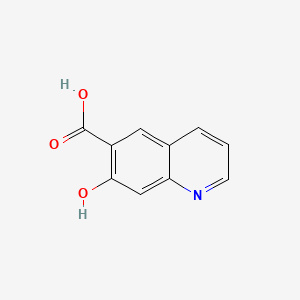

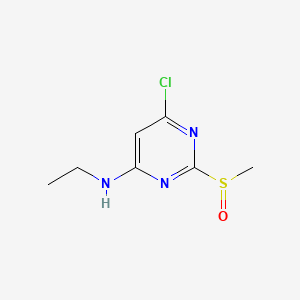

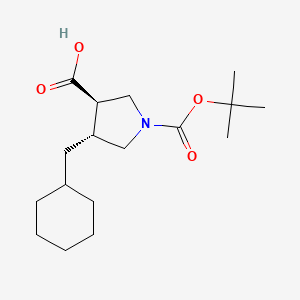

7-Hydroxyquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a main product of BOC Sciences . The compound has a molecular weight of 189.16748 .

Molecular Structure Analysis

The molecular structure of 7-Hydroxyquinoline-6-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI key of the compound is UWGJHRHQCPLUEJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) described 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids. BHQ showed greater photon efficiency than other compounds and proved useful for in vivo applications due to its increased solubility and low fluorescence, making it ideal as a caging group for biological messengers (Fedoryak & Dore, 2002).

Electrochemistry and Spectroelectrochemistry : Sokolová et al. (2015) investigated the oxidation mechanism of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, using various techniques like cyclic voltammetry and spectroelectrochemistry. The study revealed insights into the protonation of the nitrogen atom in hydroxyquinolines during oxidation processes (Sokolová et al., 2015).

Excited-State Intramolecular Proton Transfer : Tang et al. (2011) studied 7-Hydroxyquinoline-8-carboxylic acid, which undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This property makes it significant in studies of intramolecular proton transfer in the electronic excited state (Tang et al., 2011).

Synthesis of Enantiopure Acids : Forró et al. (2016) developed an efficient method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors. The study highlights its application in synthesizing specific molecular structures (Forró et al., 2016).

Inhibition of Cellular Respiration : Shah and Coats (1977) designed several 7-substituted 4-hydroxyquinoline-3-carboxylic acids to study their impact on inhibiting cellular respiration. This research provides insight into how the physicochemical properties of these compounds affect their biological activity (Shah & Coats, 1977).

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on further exploiting this privileged structure for therapeutic applications .

Propiedades

IUPAC Name |

7-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQCXCHHORWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670405 |

Source

|

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyquinoline-6-carboxylic acid | |

CAS RN |

1227608-04-9 |

Source

|

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-](/img/structure/B577683.png)